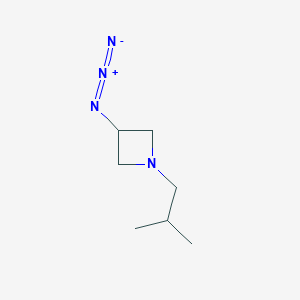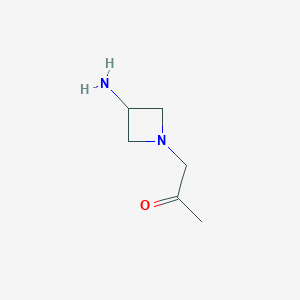
3-Azido-1-isobutylazetidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines, such as 3-Azido-1-isobutylazetidine, has been a topic of research. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of 3-Azido-1-isobutylazetidine is C7H14N4, and it has a molecular weight of 154.21 g/mol. The systematic thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine (ADNAZ), were investigated, and it was found that a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Chemical Reactions Analysis
The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated, and it was found that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Physical And Chemical Properties Analysis
3-Azido-1-isobutylazetidine has unique physical and chemical properties that make it of immense interest in the field of chemistry and biology. A similar compound, 3-azido-1,3-dinitroazetidine (ADNAZ), has a low melting temperature at 78 °C .Aplicaciones Científicas De Investigación
DNA Incorporation and Mutagenicity
- AZT, a thymidine analog, has been studied for its incorporation into cellular DNA, its mutagenicity, and carcinogenicity. It was found that AZT incorporation into DNA is dose-related and directly correlates with its mutagenicity, emphasizing its role in genetic toxicity. The study highlighted the importance of understanding AZT's genotoxicity to further investigate its carcinogenic potential, particularly through its mechanism of action as a DNA chain terminator (Meng et al., 2000).
Drug Design and Prodrug Development
- Novel approaches in designing prodrugs of AZT have been explored to overcome its clinical limitations, such as bone marrow suppression and rapid development of resistance by HIV-1. The design rationale focuses on improving AZT's pharmacokinetic properties and enhancing its delivery for better anti-HIV activity. Various prodrug derivatives have been created to improve blood-brain barrier penetration, increase plasma half-life, and reduce toxicity, highlighting the innovative strategies in drug design to enhance the therapeutic profile of AZT (Parang et al., 2000).
Mechanisms of Drug Action and Interaction
- The interaction of AZT with human serum albumin (HSA) has been studied to understand its distribution and drug-drug interactions in the context of multi-drug therapy. New drug-binding subsites on HSA for AZT were identified, offering insights into the molecular basis of drug action and the potential effects of AZT on drug distribution and interactions in therapeutic settings (Zhu et al., 2008).
Direcciones Futuras
The synthesis and reactivity of azetidines have been a focus of recent research, with new advances, trends, and future directions being explored . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .
Propiedades
IUPAC Name |
3-azido-1-(2-methylpropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6(2)3-11-4-7(5-11)9-10-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAFNEPBRQLCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-isobutylazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















